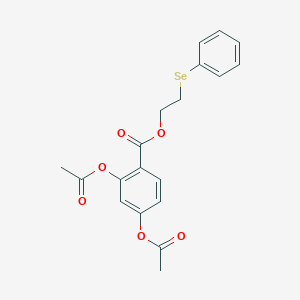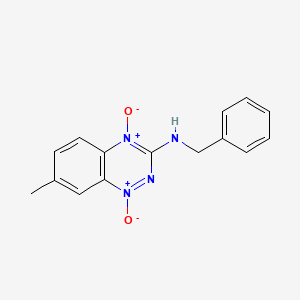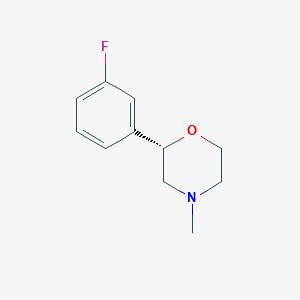
(2S)-2-(3-fluorophenyl)-4-methylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(3-fluorophenyl)-4-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a fluorophenyl group attached to the morpholine ring, which imparts unique chemical and physical properties to the compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-fluorophenyl)-4-methylmorpholine typically involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then reacted with methylamine to yield the desired product. The reaction conditions usually involve the use of solvents such as ethanol or methanol and may require the presence of catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors and other advanced technologies may be employed to ensure consistent product quality and high yield.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(3-fluorophenyl)-4-methylmorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides or ketones, reduction may produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(3-fluorophenyl)-4-methylmorpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2S)-2-(3-fluorophenyl)-4-methylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways involved depend on the specific application and the target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (2S)-2-(3-fluorophenyl)-4-methylmorpholine include:
- (2S)-2-(3-fluorophenyl)-4-methylpyrrolidine
- (2S)-2-(3-fluorophenyl)-4-methylpiperidine
- (2S)-2-(3-fluorophenyl)-4-methylthiazolidine
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the morpholine ring and the fluorophenyl group. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
920798-66-9 |
|---|---|
Molekularformel |
C11H14FNO |
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
(2S)-2-(3-fluorophenyl)-4-methylmorpholine |
InChI |
InChI=1S/C11H14FNO/c1-13-5-6-14-11(8-13)9-3-2-4-10(12)7-9/h2-4,7,11H,5-6,8H2,1H3/t11-/m1/s1 |
InChI-Schlüssel |
FMPASAAJMPOASQ-LLVKDONJSA-N |
Isomerische SMILES |
CN1CCO[C@H](C1)C2=CC(=CC=C2)F |
Kanonische SMILES |
CN1CCOC(C1)C2=CC(=CC=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[7-(trifluoromethyl)-9H-carbazol-2-yl]urea](/img/structure/B14197939.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]dodecyl propanoate](/img/structure/B14197951.png)
![[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B14197962.png)
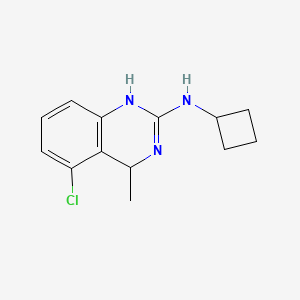
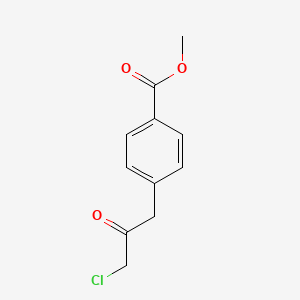
![4-(5-Phenyl-1H-imidazol-2-yl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B14197983.png)
![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N-phenyl-](/img/structure/B14197989.png)
![3-[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]-1,2lambda~6~-oxathiane-2,2-dione](/img/structure/B14197993.png)
![4-[2-(Benzenesulfinyl)ethenyl]benzonitrile](/img/structure/B14197997.png)
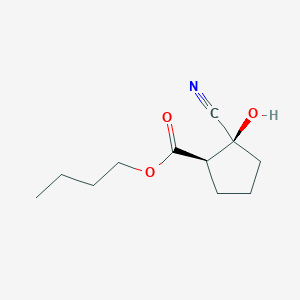
![N-(4-Chlorophenyl)-4-[4-(4-chlorophenyl)piperazin-1-yl]butanamide](/img/structure/B14198012.png)
